1H NMR and 13C NMR chemical shifts for 2-hydroxy-3-propylbenzaldehyde
1H NMR and 13C NMR chemical shifts for 2-hydroxy-3-propylbenzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Hydroxy-3-propylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a detailed analysis and expert-predicted assignments for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-hydroxy-3-propylbenzaldehyde. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document leverages foundational NMR principles and comparative analysis with structurally similar compounds, primarily the parent molecule salicylaldehyde and its alkyl-substituted derivatives. We delineate the theoretical basis for the predicted chemical shifts, focusing on the influence of intramolecular hydrogen bonding, substituent effects, and magnetic anisotropy. This guide serves as a robust predictive framework for researchers, offering detailed spectral interpretation, a standardized experimental protocol for data acquisition, and visual aids to facilitate structural elucidation and verification.
Introduction: The Imperative for Spectral Characterization
2-Hydroxy-3-propylbenzaldehyde, a derivative of salicylaldehyde, belongs to a class of compounds pivotal in the synthesis of Schiff bases, ligands for coordination chemistry, and as precursors in pharmaceutical and materials science. Unambiguous structural confirmation is the bedrock of all such applications, and NMR spectroscopy remains the most powerful technique for the definitive elucidation of molecular structure in solution.
This guide addresses the specific challenge of interpreting the ¹H and ¹³C NMR spectra of 2-hydroxy-3-propylbenzaldehyde. By dissecting the electronic environment of each nucleus, we can predict and understand the precise chemical shifts (δ) that define its spectral signature. The analysis is grounded in established principles and draws upon extensive spectral data from analogous structures to build a reliable predictive model.
Theoretical Underpinnings of Chemical Shifts in Substituted Salicylaldehydes
The NMR spectrum of 2-hydroxy-3-propylbenzaldehyde is governed by a confluence of electronic and structural factors.
-
Intramolecular Hydrogen Bonding: The defining feature of salicylaldehydes is a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) proton and the carbonyl oxygen of the aldehyde (-CHO) group.[1] This interaction forms a stable six-membered pseudo-ring, which has a profound deshielding effect on the hydroxyl proton. Consequently, this proton resonates at an unusually high chemical shift (δ 10-12 ppm) and appears as a sharp singlet, as its involvement in this internal bond minimizes exchange with solvent molecules.[1]
-
Substituent Effects: The electron-donating and -withdrawing nature of the hydroxyl, aldehyde, and propyl groups modulates the electron density of the aromatic ring. The hydroxyl group is a strong activating group (ortho-, para-directing), while the aldehyde is a deactivating group (meta-directing). The propyl group, being a weak alkyl donor, slightly increases electron density at its ortho and para positions. These competing effects determine the final chemical shifts of the aromatic protons and carbons.
-
Magnetic Anisotropy: The π-electron system of the benzene ring and the carbonyl double bond generate local magnetic fields. Protons and carbons located in the plane of the ring (aromatic) or near the carbonyl group experience significant deshielding, causing them to appear at higher chemical shifts.[2]
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum is based on analysis of salicylaldehyde[3][4][5] and its 3-alkyl substituted analogs.[6][7] The solvent is assumed to be deuterochloroform (CDCl₃), a standard for non-polar to moderately polar organic compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-3-propylbenzaldehyde in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Commentary |
| H-α (CHO) | 9.85 - 9.95 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen and the anisotropy of the C=O bond. Its chemical shift is characteristic of aromatic aldehydes.[8] |
| H-β (OH) | 10.9 - 11.1 | Singlet (s) | 1H | Extremely deshielded due to strong intramolecular hydrogen bonding with the carbonyl oxygen, a hallmark of salicylaldehydes.[1] Its position is largely independent of concentration. |
| H-4 | 7.38 - 7.45 | Doublet of doublets (dd) | 1H | Ortho to the electron-withdrawing CHO group and para to the electron-donating OH group. Experiences deshielding from the aldehyde. |
| H-6 | 7.35 - 7.42 | Doublet of doublets (dd) | 1H | Ortho to both the OH and the propyl group. Its chemical environment is similar to H-4. |
| H-5 | 6.90 - 7.00 | Triplet (t) | 1H | Para to the propyl group and meta to both the OH and CHO groups. This position is the most shielded of the aromatic protons. |
| H-1' (Propyl CH₂) | 2.65 - 2.75 | Triplet (t) | 2H | Benzylic protons, deshielded by proximity to the aromatic ring. Coupled to the H-2' protons. |
| H-2' (Propyl CH₂) | 1.60 - 1.70 | Sextet (m) | 2H | Methylene protons coupled to both H-1' and H-3' protons. |
| H-3' (Propyl CH₃) | 0.90 - 1.00 | Triplet (t) | 3H | Terminal methyl group, appearing in the typical aliphatic region. Coupled to the H-2' protons. |
Visualizing the Molecular Structure
To aid in assignment, the following diagram illustrates the numbering scheme for 2-hydroxy-3-propylbenzaldehyde.
Caption: Molecular structure and numbering of 2-hydroxy-3-propylbenzaldehyde.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms. Predictions are based on data from salicylaldehyde[9][10] and general substituent chemical shift (SCS) effects for aromatic systems.[11][12]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-3-propylbenzaldehyde in CDCl₃
| Carbon Assignment | Predicted δ (ppm) | Rationale & Commentary |
| C-7 (CHO) | 196.0 - 197.0 | The carbonyl carbon is the most deshielded nucleus in the molecule due to the double bond to highly electronegative oxygen.[13] |
| C-2 (C-OH) | 160.0 - 161.5 | The carbon bearing the hydroxyl group is significantly deshielded. Its chemical shift is characteristic of phenolic carbons. |
| C-6 | 136.0 - 137.0 | Aromatic CH carbon, ortho to the hydroxyl group. |
| C-4 | 133.0 - 134.0 | Aromatic CH carbon, para to the hydroxyl group. |
| C-1 (C-CHO) | 124.5 - 125.5 | Quaternary carbon attached to the aldehyde. Shielded relative to other substituted aromatic carbons due to its position relative to the -OH group. |
| C-3 (C-propyl) | 120.5 - 121.5 | Quaternary carbon bearing the propyl group. |
| C-5 | 119.0 - 120.0 | Aromatic CH carbon, typically one of the more shielded carbons in the ring. |
| C-1' (Propyl CH₂) | 29.0 - 30.0 | Benzylic carbon, deshielded by the aromatic ring. |
| C-2' (Propyl CH₂) | 22.0 - 23.0 | Aliphatic methylene carbon. |
| C-3' (Propyl CH₃) | 13.5 - 14.5 | Terminal methyl carbon, appearing at a characteristic high-field shift. |
Experimental Protocol for Structural Verification
To validate the predicted assignments, a comprehensive suite of NMR experiments is required. This protocol ensures the acquisition of high-quality, unambiguous data.
A. Sample Preparation
-
Mass Determination: Accurately weigh approximately 10-15 mg of 2-hydroxy-3-propylbenzaldehyde.
-
Solvent Selection: Add 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃, 99.8+ atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. Ensure the solution is clear and free of particulates.
B. NMR Data Acquisition (Using a 500 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity (line shape).
-
Proton (¹H) NMR:
-
Acquire a standard 1D ¹H spectrum.
-
Typical Parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
Carbon (¹³C) NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 512-2048 scans (due to low natural abundance of ¹³C).
-
Process and calibrate the spectrum using the CDCl₃ triplet (center peak at δ ≈ 77.16 ppm).
-
-
2D Correlation Spectroscopy (COSY):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, primarily for assigning adjacent protons in the aromatic ring and propyl chain.
-
Acquire a gradient-selected COSY (gCOSY) experiment.
-
Process the 2D data to reveal cross-peaks connecting coupled protons.
-
-
Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To correlate each proton directly to its attached carbon atom.
-
Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.
-
Cross-peaks in the 2D map will link specific ¹H signals to their corresponding ¹³C signals.
-
-
Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and linking different fragments of the molecule.
-
Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.[1]
-
Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for using 2D NMR data to confirm the molecular structure.
Caption: Workflow for structural elucidation using 2D NMR experiments.
Conclusion
This guide presents a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra for 2-hydroxy-3-propylbenzaldehyde. The assignments, summarized in Tables 1 and 2, are based on established NMR theory and extensive comparative data from analogous molecules. The characteristic downfield shifts of the aldehyde and intramolecularly hydrogen-bonded hydroxyl protons serve as key diagnostic markers. The provided experimental protocol offers a standardized approach for acquiring the necessary 1D and 2D NMR data to empirically validate these predictions. This document provides researchers with the foundational knowledge required to confidently identify and characterize this compound, ensuring data integrity for subsequent scientific applications.
References
-
ResearchGate. (n.d.). Assignment of 1 H-NMR spectrum for salicylaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). Salicylaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000677 Salicylaldehyde at BMRB. Retrieved from [Link]
-
MDPI. (2021). 2-Hydroxy-3-octyloxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]
-
SpectraBase. (n.d.). Salicylaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
ACS Omega. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Salicylaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of purified 3. Carbon (bearing protons) assignments.... Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). 13C NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Salicylaldehyde(90-02-8) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Hydroxy-3-octyloxybenzaldehyde | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Salicylaldehyde(90-02-8) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
